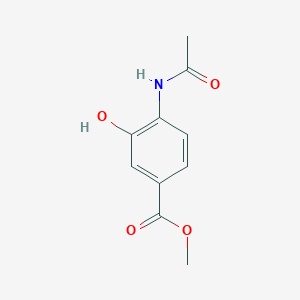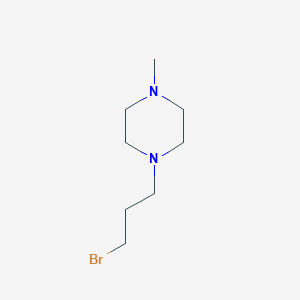
2-Ethyl-4,6-dihydroxybenzaldehyde
概要
説明
2-Ethyl-4,6-dihydroxybenzaldehyde is a synthetic organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. It is also known as 4,6-dihydroxy-2-ethylbenzaldehyde. This compound is characterized by the presence of two hydroxyl groups and an aldehyde group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
作用機序
Target of Action
It is known that similar compounds, such as 2,4-dihydroxybenzaldehyde, have been used in the synthesis of hydrazones, quinazolines, and schiff bases .
Mode of Action
For instance, 2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions .
Result of Action
Related compounds have been used in the synthesis of bioactive compounds, specialty chemicals, and dyes .
生化学分析
Biochemical Properties
The exact biochemical properties of 2-Ethyl-4,6-dihydroxybenzaldehyde are not fully understood as of my knowledge cutoff in 2021. It is known that similar compounds, such as dihydroxybenzaldehydes, can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity. The nature of these interactions often depends on the specific structure and properties of the compound.
Cellular Effects
The cellular effects of this compound are not fully known. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cells and biological context.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully known. Similar compounds have been studied for their temporal effects in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully known. Similar compounds have been studied for their dosage effects, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not fully known. Similar compounds have been studied for their involvement in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully known. Similar compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not fully known. Similar compounds have been studied for their subcellular localization and effects on activity or function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dihydroxybenzaldehyde can be achieved through several methods. One common approach involves the formylation of 2-ethylphenol using a Vilsmeier-Haack reaction, which introduces the aldehyde group at the para position relative to the hydroxyl group . Another method includes the oxidation of 2-ethyl-4,6-dihydroxybenzyl alcohol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .
化学反応の分析
Types of Reactions
2-Ethyl-4,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-Ethyl-4,6-dihydroxybenzoic acid
Reduction: 2-Ethyl-4,6-dihydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
2-Ethyl-4,6-dihydroxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
2-Ethyl-4,6-dihydroxybenzaldehyde can be compared with other similar compounds, such as:
2,4-Dihydroxybenzaldehyde: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and solubility.
3,4-Dihydroxybenzaldehyde: Has hydroxyl groups in different positions, affecting its chemical behavior and biological activity.
2-Ethyl-3,5-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups in different positions, leading to different chemical and biological properties.
特性
IUPAC Name |
2-ethyl-4,6-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-7(11)4-9(12)8(6)5-10/h3-5,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRPYGDUSHXFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728428 | |
| Record name | 2-Ethyl-4,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39503-15-6 | |
| Record name | 2-Ethyl-4,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid](/img/structure/B3133561.png)










